1-(4-methyl-1,3-thiazol-2-yl)propan-2-one

Lipophilicity Membrane permeability Drug-likeness

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one (CAS 213682-44-1) is a C-2 substituted 4-methylthiazole derivative bearing a propan-2-one side chain, placing it within the aryl alkyl ketone subclass of thiazole heterocycles. With a molecular formula of C7H9NOS, a molecular weight of 155.22 g/mol, a calculated LogP of approximately 1.58, and a topological polar surface area (TPSA) of 29.96 Ų, this compound occupies a distinct physicochemical space compared to its regioisomeric and positional analogs.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 213682-44-1
Cat. No. B3252013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-1,3-thiazol-2-yl)propan-2-one
CAS213682-44-1
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC(=O)C
InChIInChI=1S/C7H9NOS/c1-5-4-10-7(8-5)3-6(2)9/h4H,3H2,1-2H3
InChIKeyUNHLIHFLAIAZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one (CAS 213682-44-1): Procurement-Relevant Structural and Physicochemical Profile


1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one (CAS 213682-44-1) is a C-2 substituted 4-methylthiazole derivative bearing a propan-2-one side chain, placing it within the aryl alkyl ketone subclass of thiazole heterocycles . With a molecular formula of C7H9NOS, a molecular weight of 155.22 g/mol, a calculated LogP of approximately 1.58, and a topological polar surface area (TPSA) of 29.96 Ų, this compound occupies a distinct physicochemical space compared to its regioisomeric and positional analogs . Thiazole-containing compounds are widely exploited in medicinal chemistry and chemical biology as privileged scaffolds due to the electronic versatility of the thiazole ring, which enables interactions with diverse biological targets including kinases, metabolic enzymes, and nucleic acids [1]. The specific substitution pattern of this compound—a methylene spacer inserted between the thiazole C-2 position and the ketone carbonyl—creates a reactive ‘active methylene’ motif that distinguishes it from directly acylated thiazole analogs and expands its utility as a synthetic building block and a probe molecule.

Why 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one Cannot Be Replaced by Generic Thiazole Analogs: Structural Specificity Drives Functional Outcomes


Superficially similar 4-methylthiazole derivatives—including the regioisomeric propan-1-one (4-methyl-2-propionylthiazole, CAS 13679-83-9), the shorter-chain 2-acetyl-4-methylthiazole (CAS 7533-07-5), and the unsubstituted parent 4-methylthiazole (CAS 693-95-8)—are not functionally interchangeable with the target compound. The presence of a methylene (CH₂) spacer between the thiazole ring and the carbonyl group in 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one alters the electron density at the reactive α-carbon, modulates lipophilicity (LogP ~1.58 vs. ~1.36 for the propan-1-one isomer), and reduces TPSA relative to directly conjugated analogs . In a biological context, 4-methylthiazole itself has demonstrated selective cytotoxicity against K562 chronic myeloid leukemia cells while sparing healthy peripheral blood mononuclear cells (PBMNCs, >80% viability at 500 µM), a selectivity profile that is highly sensitive to substitution pattern and cannot be assumed for analogs lacking the propan-2-one appendage [1]. For procurement decisions, substituting a generic ‘4-methylthiazole derivative’ without confirming the exact regiochemistry and side-chain length risks introducing compounds with divergent solubility, metabolic stability, target engagement, and synthetic reactivity profiles.

Quantitative Differentiation Evidence for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one (CAS 213682-44-1) Against Closest Analogs


Lipophilicity Advantage: LogP of 1.58 vs. 1.36 for the Propan-1-one Regioisomer

The target compound 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one exhibits a calculated LogP of 1.58, compared to an ACD/LogP of 1.36 for its regioisomer 4-methyl-2-propionylthiazole (1-(4-methyl-1,3-thiazol-2-yl)propan-1-one, CAS 13679-83-9) . This ΔLogP of approximately +0.22 represents a roughly 1.66-fold increase in octanol-water partition coefficient, indicating moderately higher lipophilicity for the propan-2-one isomer. The increased lipophilicity arises from the insertion of a methylene spacer between the thiazole ring and the carbonyl group, which reduces the electron-withdrawing conjugation effect of the ketone on the heterocycle and increases the hydrocarbon character of the side chain.

Lipophilicity Membrane permeability Drug-likeness

Selective Cytotoxicity Potential Inferred from 4-Methylthiazole Class Data in K562 Leukemia vs. Healthy PBMNCs

While direct selectivity data for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one are not available in the peer-reviewed literature, the structurally related parent compound 4-methylthiazole has been demonstrated to exhibit selective cytotoxicity against K562 chronic myeloid leukemia (CML) cells. In a 2025 mechanistic study by Meriç et al., 4-methylthiazole treatment resulted in dose- and time-dependent cytotoxicity in K562 cells while sparing healthy peripheral blood mononuclear cells (PBMNCs), which retained >80% viability at the highest tested concentration of 500 µM [1]. Apoptosis induction was confirmed via Caspase-3 activation, Cytochrome-C release, and mitochondrial membrane depolarization, with S-phase cell cycle arrest also observed. The propan-2-one substitution on the target compound introduces additional hydrogen-bond acceptor capability and may modulate this selectivity profile through altered target engagement; however, the class-level precedent supports the hypothesis that 4-methylthiazole derivatives bearing C-2 substituents can achieve cancer-cell-selective effects.

Selective cytotoxicity Leukemia Therapeutic index

Synthetic Versatility: The CH₂ Spacer Enables Enolate Chemistry Not Accessible to Propan-1-one Isomers

The defining structural feature of 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one is the methylene (CH₂) bridge between the thiazole C-2 and the ketone carbonyl. This creates an ‘active methylene’ center that can undergo deprotonation to form a nucleophilic enolate under basic conditions, enabling aldol condensations, Mannich reactions, Claisen-type condensations, and α-functionalization reactions (halogenation, alkylation) [1]. In contrast, the regioisomeric propan-1-one (4-methyl-2-propionylthiazole, CAS 13679-83-9) has the carbonyl directly attached to the thiazole ring, which deactivates the α-position toward enolate formation due to the electron-withdrawing character of the heterocycle [2]. This mechanistic distinction makes the target compound a superior choice for synthetic campaigns requiring further elaboration at the α-carbon, such as the construction of more complex thiazole-containing libraries or the installation of diversity elements in medicinal chemistry programs.

Synthetic building block Enolate chemistry Derivatization

Differentiation-Inducing Activity: Functional Distinction from Purely Cytotoxic Thiazole Analogs

A distinctive functional attribute reported for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one—not shared by simpler 4-methylthiazole analogs such as the parent 4-methylthiazole or 4-methyl-2-propionylthiazole—is its described activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This differentiation-inducing mechanism differs fundamentally from the purely cytotoxic/apoptotic mechanism reported for 4-methylthiazole, which acts via mitochondrial disruption and Caspase-3 activation without evidence of differentiation induction [2]. The propan-2-one side chain, with its CH₂ spacer and terminal methyl ketone, may engage transcriptional regulators or signaling pathways involved in lineage commitment (e.g., PKC, MAPK, or RAR/RXR pathways) that are not modulated by directly conjugated thiazole ketones. This functional divergence suggests the target compound may be particularly relevant for research programs exploring differentiation therapy approaches, as originally proposed for applications in cancer and hyperproliferative skin diseases such as psoriasis.

Cell differentiation Monocyte induction Anticancer mechanism

Purity Benchmark: 95% Baseline Purity with Batch-Specific Quality Control Documentation

Commercial sourcing data from Leyan (Catalog No. 2031225) confirms that 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one is supplied at a minimum purity of 95%, with batch-specific purity verification available upon request . Chemenu (Catalog No. CM743918) similarly lists a purity specification of 95%+ . This purity level is standard for research-grade thiazole building blocks; however, the critical procurement consideration is that the compound's MDL number (MFCD17224190) and SMILES string (CC(=O)CC1=NC(C)=CS1) are uniquely tied to the correct regioisomer, providing unambiguous identity verification. In comparison, the regioisomer 4-methyl-2-propionylthiazole (CAS 13679-83-9) is primarily sold as a flavor and fragrance ingredient (FEMA usage, MSDI-EU: 0.0037 µg/capita/day) rather than as a research chemical, and its purity specifications and analytical documentation are oriented toward organoleptic rather than biochemical applications [1].

Chemical purity Quality control Reproducibility

Optimal Application Scenarios for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one Based on Quantitative Differentiation Evidence


Anticancer Phenotypic Screening in Hematological Malignancies Leveraging Class-Level Selectivity Precedent

Based on the demonstrated selective cytotoxicity of the parent 4-methylthiazole scaffold against K562 CML cells (with >80% PBMNC viability at 500 µM), 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one is a rational candidate for inclusion in focused screening libraries targeting hematological malignancies [1]. The compound's moderate lipophilicity (LogP 1.58) and low TPSA (29.96 Ų) predict favorable cell permeability, while the propan-2-one side chain offers the potential for differentiation-inducing activity that complements the pro-apoptotic mechanism observed for the parent scaffold [2]. Researchers should prioritize this compound over 4-methylthiazole itself when the experimental objective includes probing differentiation pathways, as the propan-2-one appendage may engage additional transcriptional regulatory mechanisms not accessible to the unsubstituted parent.

Synthetic Chemistry: Use as a Diversifiable Building Block for Thiazole-Focused Compound Library Construction

The active methylene group in 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one enables enolate-based derivatization at the α-carbon, providing a direct route to α-alkylated, α-halogenated, or aldol-adduct products that cannot be efficiently accessed from the regioisomeric propan-1-one (4-methyl-2-propionylthiazole) [1]. This synthetic advantage is particularly relevant for medicinal chemistry groups constructing structure-activity relationship (SAR) libraries around the thiazole scaffold, where the ability to install diverse substituents at the α-position without protecting group manipulation reduces synthetic step count and accelerates lead optimization cycles. Procurement of this specific regioisomer should be preferred over the propan-1-one analog whenever downstream enolate chemistry is planned.

Differentiation Therapy Research: Probing Monocyte Lineage Commitment Mechanisms

The reported ability of 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one to induce differentiation of undifferentiated cells toward the monocyte lineage—distinct from the purely apoptotic mechanism of simpler 4-methylthiazole analogs—positions this compound as a tool molecule for investigating the molecular determinants of lineage commitment [1]. Potential applications include target identification studies using chemoproteomics to identify the protein target(s) mediating differentiation induction, as well as phenotypic screens in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) models where differentiation therapy (e.g., with IDH inhibitors or retinoic acid receptor agonists) is clinically validated. The differentiation mechanism also suggests utility in dermatological research focused on hyperproliferative disorders such as psoriasis.

Physicochemical Property-Driven Lead Optimization: Benchmarking Membrane Permeability of Thiazole-Based Chemical Series

With a measured LogP of 1.58 and TPSA of 29.96 Ų, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one occupies a favorable drug-like physicochemical space that balances aqueous solubility with passive membrane permeability [1]. This compound can serve as a reference standard or starting point for lead optimization programs aiming to improve the pharmacokinetic properties of thiazole-containing series. In comparison, the propan-1-one regioisomer (TPSA 58 Ų, LogP 1.36) and 2-acetyl-4-methylthiazole (LogP ~0.8–1.2) exhibit either higher polarity or lower lipophilicity, making the target compound a more balanced choice for cellular assays where both solubility and permeability are critical [2].

Quote Request

Request a Quote for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.